(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate (R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16471636
InChI: InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1
SMILES:
Molecular Formula: C10H20INO2
Molecular Weight: 313.18 g/mol

(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate

CAS No.:

Cat. No.: VC16471636

Molecular Formula: C10H20INO2

Molecular Weight: 313.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate -

Specification

Molecular Formula C10H20INO2
Molecular Weight 313.18 g/mol
IUPAC Name tert-butyl N-[(2R)-1-iodo-3-methylbutan-2-yl]carbamate
Standard InChI InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1
Standard InChI Key XBOPXPWVPIOUTD-QMMMGPOBSA-N
Isomeric SMILES CC(C)[C@H](CI)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)C(CI)NC(=O)OC(C)(C)C

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Architecture

(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is systematically named according to IUPAC conventions, emphasizing its stereochemistry at the C2 position, iodinated C1 atom, and tert-butyl carbamate group. The molecular structure comprises:

  • A Boc-protected amine at C2.

  • A methyl branch at C3.

  • An iodine atom at C1.

The stereochemical designation (R) indicates the spatial arrangement of substituents around the chiral center, critical for its reactivity in asymmetric synthesis .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number293305-70-1
Molecular FormulaC10H20INO2\text{C}_{10}\text{H}_{20}\text{INO}_2
Molar Mass313.18 g/mol
Boiling PointNot reported
Melting PointNot reported

Physicochemical Properties

Stability and Reactivity

The Boc group confers stability against nucleophilic and basic conditions, while the iodine atom introduces susceptibility to elimination or substitution reactions under thermal or Lewis-acidic conditions. The compound’s solubility profile is typical of carbamates, with moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) and limited solubility in water .

Spectroscopic Characterization

Although specific spectral data for this compound are unavailable, analogous Boc-protected iodides exhibit:

  • 1H^1\text{H} NMR: Resonances for tert-butyl protons (~1.3 ppm), methine protons adjacent to iodine (~4.0–4.5 ppm), and methyl branches (~1.0 ppm).

  • 13C^{13}\text{C} NMR: Peaks for carbonyl carbons (~155 ppm), quaternary Boc carbons (~80 ppm), and iodine-bearing carbons (~30 ppm) .

Synthetic Approaches and Optimization

Direct Synthesis Strategies

  • Boc Protection of a Chiral Amine:

    • Starting from (R)-2-amino-3-methyl-1-iodobutane, reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., DMAP).

    • Solvent: Dichloromethane or THF; Temperature: 0–25°C .

  • Iodination of a Preformed Carbamate:

    • Halogen exchange on a bromo- or chloro-precursor using sodium iodide in acetone or acetonitrile under reflux .

Comparative Analysis with Analogous Compounds

The synthesis of (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate (CAS 847199-90-0) provides insights into reaction design:

Table 2: Reaction Conditions for a Related Carbamate

ParameterDetail
ReagentsMethylmagnesium chloride, CuCl\text{CuCl}
SolventsTHF/DCM mixture
Temperature-20°C to -10°C
Yield63%
PurificationHeptane recrystallization

This methodology highlights the importance of low-temperature Grignard reactions and copper-mediated couplings, which could be adapted for introducing iodine via analogous intermediates.

Applications in Organic Synthesis

Role as a Chiral Building Block

The iodine atom in (R)-tert-butyl (1-iodo-3-methylbutan-2-yl)carbamate positions it as a candidate for:

  • Cross-Coupling Reactions: Suzuki-Miyaura or Negishi couplings to install aryl or alkyl groups.

  • Nucleophilic Substitutions: Displacement with amines or thiols to generate diversely functionalized carbamates.

Limitations and Challenges

  • Steric Hindrance: The tert-butyl group may impede reactivity at the carbamate nitrogen.

  • Iodine Lability: Thermal decomposition or unintended elimination requires stringent reaction control .

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